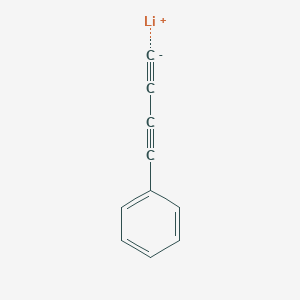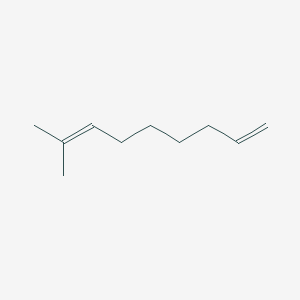
lithium;buta-1,3-diynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;buta-1,3-diynylbenzene is a compound that combines lithium with a buta-1,3-diynylbenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;buta-1,3-diynylbenzene typically involves the coupling of lithium with buta-1,3-diynylbenzene. One common method is the cross-coupling reaction of terminal alkynes with 1-bromoalkynes in the presence of copper (I) iodide and tris(o-tolyl)phosphine . This reaction can be carried out under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of recyclable catalysts and eco-friendly solvents can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;buta-1,3-diynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium (II) acetate, copper (I) iodide, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield unsymmetrical buta-1,3-diynes, while oxidation reactions can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium;buta-1,3-diynylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of lithium;buta-1,3-diynylbenzene involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, including dopamine and glutamate pathways, and promote GABA-mediated neurotransmission . Additionally, this compound can influence intracellular signaling pathways, such as protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3), leading to various cellular effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, offering stability through electron delocalization.
1,3-Diyne: A compound with two triple bonds, used as an intermediate in organic synthesis.
Uniqueness
Lithium;buta-1,3-diynylbenzene is unique due to its combination of lithium and buta-1,3-diynylbenzene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
91735-10-3 |
|---|---|
Molekularformel |
C10H5Li |
Molekulargewicht |
132.1 g/mol |
IUPAC-Name |
lithium;buta-1,3-diynylbenzene |
InChI |
InChI=1S/C10H5.Li/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H;/q-1;+1 |
InChI-Schlüssel |
ZHFSKWBJIPBBPO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[C-]#CC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)




![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)




![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)

